5-[(2-Fluorophenoxy)methyl]-2-furoic acid
Description
Contextualization within Furoic Acid Derivatives and Related Chemical Scaffolds
Furoic acid, specifically furan-2-carboxylic acid, is a well-established heterocyclic organic compound derived from biomass. accelachem.comnih.gov Its furan (B31954) ring, a five-membered aromatic heterocycle containing one oxygen atom, serves as a versatile scaffold in medicinal chemistry and materials science. bldpharm.comcas.org Furoic acid and its derivatives are integral to the synthesis of a wide array of pharmaceuticals, agrochemicals, and flavoring agents. accelachem.com
The furan moiety is a key structural element in numerous bioactive molecules. cas.org For instance, derivatives of furoic acid are found in antibiotics like nitrofurantoin (B1679001) and diuretics such as furosemide. bldpharm.com The carboxylic acid group at the 2-position of the furan ring provides a reactive handle for various chemical modifications, allowing for the creation of esters, amides, and other functional groups. These modifications can significantly alter the compound's physicochemical properties and biological activity.
The introduction of a phenoxymethyl (B101242) substituent at the 5-position, as seen in the target molecule, adds another layer of chemical complexity and potential for biological interaction. The phenoxy group can engage in various intermolecular interactions, while the fluorine atom on the phenyl ring can modulate properties such as metabolic stability and binding affinity to biological targets. Fluorine is a common bioisostere for hydrogen in drug design, often enhancing a molecule's potency and pharmacokinetic profile.
Rationale for Investigating 5-[(2-Fluorophenoxy)methyl]-2-furoic acid in Academic Research
Hypothetically, the rationale for its investigation could stem from several areas of chemical and pharmaceutical research:
Medicinal Chemistry: The combination of the furoic acid scaffold with a fluorinated phenoxy moiety could be explored for potential antimicrobial, anti-inflammatory, or anticancer activities. The specific arrangement of these functional groups might be designed to target a particular enzyme or receptor.
Agrochemical Research: Furoic acid derivatives have been investigated for their potential as herbicides and fungicides. The unique substitution pattern of this compound could be of interest in the development of new crop protection agents.
Materials Science: Furan-based polymers and materials are of growing interest due to their derivation from renewable resources. nih.gov The properties of such materials could be fine-tuned by incorporating specifically functionalized monomers like the compound .
However, without dedicated studies, these remain speculative rationales.
Overview of Current Research Landscape and Identified Knowledge Gaps Pertaining to the Compound
The current research landscape for this compound is essentially a blank slate. There are no published studies detailing its synthesis, spectroscopic characterization, physical properties, or biological evaluation. Chemical suppliers list the compound, indicating that it has been synthesized, but the associated research or purpose for its creation is not publicly disclosed.
This absence of information constitutes a major knowledge gap. Key unanswered questions include:
What is a reliable and efficient synthetic route to produce this compound?
What are its fundamental physicochemical properties, such as melting point, solubility, and spectral data?
Does it possess any significant biological activity in screening assays?
What is its metabolic stability and toxicological profile?
Until dedicated research is undertaken and published, this compound will remain an intriguing but scientifically unelucidated molecule. The potential suggested by its structure is yet to be explored, representing an open opportunity for future chemical and pharmacological investigation.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[(2-fluorophenoxy)methyl]furan-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO4/c13-9-3-1-2-4-10(9)16-7-8-5-6-11(17-8)12(14)15/h1-6H,7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCYPRWSYNQSTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CC=C(O2)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 2 Fluorophenoxy Methyl 2 Furoic Acid
Retrosynthetic Analysis and Strategic Considerations for Compound Synthesis
A retrosynthetic analysis of 5-[(2-Fluorophenoxy)methyl]-2-furoic acid suggests that the primary disconnection would be at the ether oxygen. This bond can be formed through a nucleophilic substitution reaction, a classic Williamson ether synthesis. This approach identifies two key synthons: a furan (B31954) component bearing an electrophilic methyl group at the 5-position and a nucleophilic 2-fluorophenoxide.
This leads to two primary starting materials: an ester of 5-(halomethyl)furan-2-carboxylic acid (such as the chloromethyl or bromomethyl derivative) and 2-fluorophenol (B130384). The ester group serves as a protecting group for the carboxylic acid functionality to prevent unwanted side reactions during the ether synthesis. Saponification of the resulting ester would then yield the final carboxylic acid.
An alternative, though less common, strategy could involve the Mitsunobu reaction between an ester of 5-(hydroxymethyl)furan-2-carboxylic acid and 2-fluorophenol. However, the Williamson ether synthesis is generally more straightforward and higher-yielding for this type of transformation.
Development of Classical and Modern Synthetic Routes
Based on the retrosynthetic analysis, a multi-step synthetic pathway can be proposed, starting from commercially available precursors.
Multi-step Synthesis Schemes and Reaction Pathways
The synthesis of this compound can be envisioned through the following reaction sequence:
Esterification of 5-(hydroxymethyl)furan-2-carboxylic acid: The synthesis would likely commence with the protection of the carboxylic acid group of 5-(hydroxymethyl)furan-2-carboxylic acid as an ester, typically a methyl or ethyl ester. This can be achieved under acidic conditions (e.g., using sulfuric acid in methanol (B129727) or ethanol). This step is crucial to prevent the acidic proton of the carboxylic acid from interfering with the subsequent base-mediated ether synthesis.
Halogenation of the 5-(hydroxymethyl) group: The resulting ester, methyl 5-(hydroxymethyl)furan-2-carboxylate, would then be converted to a more reactive species suitable for nucleophilic substitution. A common method is the conversion of the primary alcohol to an alkyl halide, for instance, using thionyl chloride (SOCl₂) or a phosphorus trihalide to yield methyl 5-(chloromethyl)furan-2-carboxylate.
Williamson Ether Synthesis: The key etherification step involves the reaction of methyl 5-(chloromethyl)furan-2-carboxylate with 2-fluorophenol in the presence of a base. wikipedia.org The base, such as potassium carbonate or sodium hydride, deprotonates the phenol (B47542) to form the more nucleophilic 2-fluorophenoxide anion. This anion then displaces the chloride in an SN2 reaction to form the desired ether, methyl 5-[(2-fluorophenoxy)methyl]-2-furoate. masterorganicchemistry.com
Saponification: The final step is the hydrolysis of the ester group to the carboxylic acid. This is typically accomplished by treating the ester with a base, such as sodium hydroxide (B78521) in a mixture of water and an organic solvent, followed by acidification with a mineral acid to protonate the carboxylate and yield this compound.
Optimization of Reaction Conditions and Yields for Research Scale
| Step | Reaction | Reagents and Conditions | Potential for Optimization |
| 1 | Esterification | 5-(hydroxymethyl)furan-2-carboxylic acid, Methanol, cat. H₂SO₄, reflux | Reaction time and temperature can be adjusted to ensure complete conversion while minimizing side reactions. |
| 2 | Halogenation | Methyl 5-(hydroxymethyl)furan-2-carboxylate, Thionyl chloride, Pyridine (B92270), 0 °C to RT | The choice of halogenating agent (e.g., SOCl₂, PBr₃) and the reaction temperature can be varied to optimize yield and minimize byproducts. |
| 3 | Ether Synthesis | Methyl 5-(chloromethyl)furan-2-carboxylate, 2-Fluorophenol, K₂CO₃, Acetone (B3395972), reflux | The base, solvent, and temperature are key parameters. Phase-transfer catalysts could be employed to enhance the reaction rate. |
| 4 | Saponification | Methyl 5-[(2-fluorophenoxy)methyl]-2-furoate, NaOH(aq), Methanol, reflux; then HCl(aq) | The concentration of the base and the reaction time need to be controlled to ensure complete hydrolysis without degradation of the furan ring. |
Advanced Synthetic Techniques and Green Chemistry Approaches
While classical methods are effective, modern synthetic techniques could offer improvements in terms of efficiency, safety, and environmental impact.
Catalytic Methods in the Synthesis of this compound
In the context of this synthesis, catalytic methods could be particularly beneficial in the etherification step. The use of a phase-transfer catalyst (PTC), such as a quaternary ammonium (B1175870) salt, in the Williamson ether synthesis can facilitate the reaction between the aqueous phenoxide and the organic-soluble alkyl halide, potentially allowing for milder reaction conditions and reducing reaction times.
Furthermore, research into catalytic C-H activation of the furan ring followed by coupling with 2-fluorophenol could represent a more atom-economical approach in the future, although this is currently a more complex and less developed strategy for this specific transformation.
Flow Chemistry and Continuous Synthesis Considerations
The proposed multi-step synthesis is amenable to adaptation to a continuous flow process. Each step—esterification, halogenation, etherification, and saponification—could be carried out in individual flow reactors connected in series.
Potential Advantages of a Flow Synthesis Approach:
Enhanced Safety: Flow reactors handle smaller volumes of reactants at any given time, which is particularly advantageous for potentially exothermic reactions like halogenation.
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, leading to better reaction control and potentially higher yields.
Reduced Reaction Times: Reactions in flow systems can often be performed at higher temperatures and pressures, significantly accelerating reaction rates.
Automation and Scalability: Flow chemistry setups can be readily automated for continuous production and are often easier to scale up compared to batch processes.
A hypothetical flow setup would involve pumping the starting materials through heated reactor coils, with in-line purification steps where feasible. For instance, the etherification step could be performed in a packed-bed reactor containing a solid-supported base, simplifying the workup process.
Purification Methodologies for Research-Grade this compound
Achieving high purity is crucial for the characterization and subsequent use of this compound in research. The primary methods for purifying this compound are recrystallization and silica (B1680970) gel column chromatography.
Recrystallization
Recrystallization is a technique used to purify solid compounds based on their differential solubility in a given solvent or solvent mixture at different temperatures. For aromatic carboxylic acids like the target compound, a suitable solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. rochester.edureddit.com The choice of solvent is critical and often determined empirically. A solvent pair system, consisting of a "solvent" in which the compound is soluble and an "anti-solvent" in which it is insoluble, can also be effective. youtube.com
The general procedure involves dissolving the crude product in a minimal amount of a hot solvent. The solution is then allowed to cool slowly, promoting the formation of pure crystals while impurities remain in the mother liquor. The purified crystals are then collected by filtration.
Table 2: Potential Solvents for Recrystallization
| Solvent/Solvent System | Rationale |
|---|---|
| Ethanol (B145695)/Water | The compound is likely soluble in hot ethanol and less soluble in water. Water acts as an anti-solvent. reddit.com |
| Toluene | Aromatic compounds often exhibit good crystallization behavior in toluene. reddit.com |
| Ethyl Acetate (B1210297)/Hexane (B92381) | Ethyl acetate can dissolve the compound, and the addition of hexane as an anti-solvent can induce crystallization. rochester.edu |
| Acetone/Water | Similar to the ethanol/water system, acetone is a good solvent, while water acts as the anti-solvent. reddit.com |
Silica Gel Column Chromatography
Silica gel column chromatography is a widely used technique for the purification of organic compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent). researchgate.net For acidic compounds, care must be taken as strong interactions with the slightly acidic silica gel can lead to peak tailing and poor separation. This can sometimes be mitigated by adding a small amount of a volatile acid, such as acetic acid, to the mobile phase.
The crude product is dissolved in a minimal amount of solvent and loaded onto the top of a packed silica gel column. The mobile phase, a solvent or mixture of solvents, is then passed through the column. Compounds with a higher affinity for the stationary phase will move down the column more slowly than compounds with a lower affinity, thus achieving separation. The polarity of the mobile phase is a key parameter that is optimized to achieve the best separation.
Table 3: Typical Conditions for Silica Gel Chromatography
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel (e.g., 230-400 mesh) researchgate.net |
| Mobile Phase (Eluent) | A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or diethyl ether). The ratio is optimized based on TLC analysis. A typical starting point could be a 70:30 mixture of hexane to ethyl acetate. |
| Elution Gradient | A gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate) may be employed to elute compounds with different polarities. |
| Additives | A small amount (e.g., 0.5-1%) of acetic acid may be added to the eluent to improve the peak shape of the carboxylic acid product. |
Preclinical Pharmacological and Biological Activity of this compound: A Review of Available Data
A comprehensive review of publicly available scientific literature and preclinical data reveals a significant lack of specific information regarding the pharmacological and biological activities of the chemical compound this compound. Extensive searches have not yielded any dedicated studies detailing its in vitro or in vivo effects, which are essential for constructing a preclinical profile.
Therefore, it is not possible to provide a detailed article on the preclinical pharmacological and biological activity of this compound that adheres to the requested structure and content inclusions. The absence of research findings prevents a scientifically accurate discussion of its cellular response mechanisms, enzyme inhibition, receptor binding, or efficacy in preclinical animal models.
Further research and publication of data in peer-reviewed scientific journals are necessary to elucidate the potential pharmacological properties of this specific compound. Without such foundational studies, any discussion of its preclinical activity would be speculative and would not meet the required standards of scientific accuracy.
Preclinical Pharmacological and Biological Activity Studies of 5 2 Fluorophenoxy Methyl 2 Furoic Acid
In Vivo Efficacy Studies in Preclinical Animal Models
Exploration of Administration Routes for Research Models
The selection of an appropriate administration route in preclinical research is critical for determining the pharmacokinetic and pharmacodynamic profile of a compound. For a small molecule like 5-[(2-Fluorophenoxy)methyl]-2-furoic acid, several administration routes would typically be explored in animal models such as mice and rats to establish its systemic exposure and efficacy.
Commonly employed routes for initial in vivo studies of furoic acid derivatives and similar carboxylic acids include:
Oral (PO): Administration by gavage is often the preferred route for initial screening due to its convenience and clinical relevance. The bioavailability of the compound would be a key determinant of its suitability for oral delivery.
Intravenous (IV): This route ensures 100% bioavailability and provides a clear picture of the compound's distribution and elimination kinetics, serving as a benchmark for other routes.
Intraperitoneal (IP): IP injection is frequently used in rodent models for its relative ease and rapid absorption into the systemic circulation, often bypassing first-pass metabolism in the liver to a greater extent than oral administration.
The choice of vehicle for solubilizing or suspending the compound is also crucial. Common vehicles include saline, phosphate-buffered saline (PBS), or solutions containing solubilizing agents like dimethyl sulfoxide (B87167) (DMSO), polyethylene (B3416737) glycol (PEG), or cyclodextrins, depending on the compound's physicochemical properties. The final formulation would be optimized to ensure stability and minimize any local irritation or toxicity.
Structure-Activity Relationship (SAR) Investigations of this compound and its Analogues
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For this compound, SAR investigations would involve the synthesis and biological evaluation of a series of analogues to identify key structural features.
The structure of this compound comprises three key moieties: the 2-furoic acid core, the phenoxy ring with a fluorine substituent, and the methylene (B1212753) ether linker.
The Phenoxy Ring and Fluorine Substituent: The nature and position of the substituent on the phenoxy ring can significantly impact activity. The fluorine atom at the 2-position is an electron-withdrawing group, which can influence the electronic properties of the entire molecule, potentially affecting its binding affinity and metabolic stability.
The Methylene Ether Linker: The length and flexibility of the linker connecting the furoic acid and phenoxy moieties are crucial for orienting the two aromatic rings correctly within the binding site of a target protein.
SAR studies would systematically modify these features, for instance, by altering the position of the fluorine atom, introducing different substituents on the phenoxy ring, or changing the linker length and composition.
Quantitative structure-activity relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its analogues, a QSAR model could be developed to predict the biological potency of new, unsynthesized compounds.
The development of a QSAR model would involve:
Data Set Collection: A series of analogues with their corresponding biological activity data (e.g., IC50 values) would be compiled.
Descriptor Calculation: A variety of molecular descriptors, such as electronic, steric, and lipophilic properties, would be calculated for each analogue.
Model Building: Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) would be used to build a model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the model would be assessed using internal and external validation techniques.
Mechanism of Action Elucidation for this compound
Elucidating the mechanism of action is a critical step in the preclinical development of a new chemical entity. This involves identifying the molecular target and understanding how the compound interacts with it to produce its biological effect.
Identifying the specific cellular target of this compound would likely involve a combination of in vitro techniques.
Cell-Based Assays: Initial screening in cell-based assays would help to identify the biological process affected by the compound (e.g., cell proliferation, inflammation).
Target-Based Screening: If a putative target class is suspected (e.g., enzymes, receptors), the compound would be tested against a panel of these targets.
Affinity-Based Methods: Techniques such as affinity chromatography, where a derivative of the compound is immobilized to a solid support, can be used to pull down its binding partners from cell lysates.
Computational Approaches: Molecular docking studies could be used to predict potential binding targets based on the compound's structure.
Once a potential target is identified, validation studies would be conducted using techniques like siRNA-mediated gene knockdown or CRISPR-Cas9 gene editing to confirm that the observed biological effect of the compound is indeed mediated through this target.
Following target identification and validation, detailed studies would be undertaken to characterize the molecular interactions between this compound and its target protein.
Structural Biology: X-ray crystallography or cryo-electron microscopy could be used to solve the three-dimensional structure of the compound bound to its target. This would provide a detailed view of the binding site and the key amino acid residues involved in the interaction.
Biophysical Techniques: Methods such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) would be used to quantify the binding affinity and thermodynamics of the interaction.
Site-Directed Mutagenesis: Mutating key amino acid residues in the binding site and assessing the impact on compound binding and activity would further validate the binding mode.
Based on the structure of this compound, it is plausible that the furoic acid moiety forms hydrogen bonds with polar residues, while the fluorophenoxy group engages in hydrophobic and potentially halogen bonding interactions within the binding pocket.
Data Tables
Table 1: Hypothetical Structure-Activity Relationship Data for Analogues of this compound
| Compound ID | R1 (Phenoxy Substituent) | Linker (X) | Biological Activity (IC50, µM) |
| Target Compound | 2-Fluoro | -O-CH2- | [Hypothetical Value] |
| Analogue 1 | 4-Fluoro | -O-CH2- | [Hypothetical Value] |
| Analogue 2 | 2-Chloro | -O-CH2- | [Hypothetical Value] |
| Analogue 3 | 2-Methyl | -O-CH2- | [Hypothetical Value] |
| Analogue 4 | 2-Fluoro | -S-CH2- | [Hypothetical Value] |
| Analogue 5 | 2-Fluoro | -CH2-CH2- | [Hypothetical Value] |
Downstream Signaling Pathway Modulation
This compound, also known as GSK2190915, is a potent and orally active inhibitor of 5-lipoxygenase-activating protein (FLAP). Its primary pharmacological effect is the modulation of the leukotriene signaling pathway, a critical cascade in the inflammatory response. By targeting FLAP, this compound effectively suppresses the production of leukotrienes, which are potent lipid mediators of inflammation.
The 5-lipoxygenase (5-LO) pathway is responsible for the synthesis of leukotrienes from arachidonic acid. This pathway is activated in various immune cells, including mast cells, eosinophils, neutrophils, and macrophages, in response to inflammatory stimuli. The synthesis is initiated by the enzyme 5-LO, in concert with FLAP, leading to the production of two main classes of leukotrienes: leukotriene B4 (LTB4) and the cysteinyl leukotrienes (cysLTs), which include LTC4, LTD4, and LTE4.
Preclinical studies have demonstrated that this compound reproducibly inhibits the production of both LTB4 and cysLTs. In in vitro assays using human blood, the compound inhibited calcium ionophore-challenged LTB4 production with a 50% inhibitory concentration (IC50) of 76 nM. This targeted inhibition of the 5-LO pathway is highly specific, as the compound showed no inhibition of cyclo-oxygenase-1 or -2 activities at concentrations up to 10,000 nM.
| Target | Assay Condition | IC50 (nM) |
|---|---|---|
| LTB4 Production | Calcium ionophore-challenged human blood | 76 |
| Cyclo-oxygenase-1 (COX-1) | Human blood | >10,000 |
| Cyclo-oxygenase-2 (COX-2) | Human blood | >10,000 |
The inhibitory effect of this compound on the leukotriene pathway has also been confirmed in in vivo studies. Administration of the compound led to a dose-dependent inhibition of blood LTB4 production and of the urinary excretion of the cysLT metabolite, LTE4. Clinical studies in subjects with persistent asthma have shown that the plasma concentration of GSK2190915 is directly related to the inhibition of urinary LTE4 levels. A plasma concentration of 33 ng/mL was associated with 50% of the maximum estimated inhibition of urinary LTE4.
| Biomarker | Effect | Key Finding |
|---|---|---|
| Blood LTB4 Production | Dose-dependent inhibition | Demonstrates systemic target engagement |
| Urinary LTE4 Excretion | Dose-dependent inhibition | Plasma concentration of 33 ng/mL leads to 50% inhibition |
While the primary downstream effect of this compound is the direct inhibition of the leukotriene biosynthetic pathway, the reduction in these inflammatory mediators has the potential to modulate other signaling cascades. Leukotrienes themselves can act as signaling molecules that influence a variety of cellular responses. Therefore, inhibition of their production may have broader downstream consequences on inflammatory processes.
Research into the broader class of FLAP inhibitors has suggested potential crosstalk with other key inflammatory signaling pathways. For instance, studies with other FLAP inhibitors have indicated a possible modulation of Toll-like receptor (TLR) signaling, which could, in turn, affect downstream pathways such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways. One study on the FLAP inhibitor MK591 demonstrated that it could enhance the activation of extracellular signal-regulated kinase (ERK), a component of the MAPK pathway, in macrophages.
Furthermore, there is evidence of interplay between the leukotriene and cytokine signaling pathways. For example, cysteinyl leukotrienes have been shown to interact with the signaling of interleukin-13 (IL-13), a key cytokine in allergic inflammation, which may involve the STAT6 signaling pathway. While direct evidence for the modulation of these specific pathways by this compound is still an area for further investigation, its potent and specific inhibition of the leukotriene pathway provides a strong basis for its anti-inflammatory effects.
Computational and Theoretical Chemistry of 5 2 Fluorophenoxy Methyl 2 Furoic Acid
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). jbcpm.com This method is crucial for understanding the potential biological targets of a compound and the nature of its interactions at the molecular level. The process involves placing the ligand into the binding site of a protein and using a scoring function to estimate the strength of the interaction, often expressed as binding affinity in kcal/mol. nih.gov
In cases where the experimental three-dimensional structure of a target protein has not been determined, homology modeling can be used to construct a predictive model. nih.gov This process relies on the known structure of a homologous protein (a "template") that shares a significant degree of sequence similarity.
The key steps in homology modeling include:
Template Selection: Identifying a suitable template protein with a known experimental structure (e.g., from X-ray crystallography or NMR) and a high degree of amino acid sequence identity to the target protein. nih.gov
Sequence Alignment: Aligning the amino acid sequence of the target protein with that of the template.
Model Building: Constructing the 3D model of the target protein based on the aligned template structure. nih.gov
Model Validation: Assessing the quality and accuracy of the generated model using various stereochemical checks. nih.gov
A high-quality model is essential for reliable molecular docking studies. The table below outlines common metrics used for model validation.
| Validation Metric | Purpose | Indication of a High-Quality Model |
| Ramachandran Plot | Examines the stereochemical quality of a protein structure by plotting the phi (φ) and psi (ψ) backbone dihedral angles. | Over 90% of amino acid residues located in the most favored regions. nih.gov |
| ERRAT Score | Analyzes the statistics of non-bonded interactions between different atom types. | Higher scores indicate better quality; generally, a score >50 is considered good. nih.gov |
| DOPE Score | (Discrete Optimized Protein Energy) is a statistical potential used to assess homology models. | A lower score indicates a more native-like and reliable model. nih.gov |
| Verify3D Score | Determines the compatibility of an atomic model (3D) with its own amino acid sequence (1D). | For a good model, over 80% of the amino acids should have a score ≥ 0.2. nih.gov |
Once a reliable structure of the target protein is available (either from experimental data or homology modeling), molecular docking can be performed to predict how 5-[(2-Fluorophenoxy)methyl]-2-furoic acid would bind. Software such as AutoDock Vina is commonly used for this purpose. nih.gov The primary output is the binding affinity, which is a calculated estimate of the free energy of binding. A more negative value indicates a stronger, more favorable interaction. jbcpm.com
Docking also reveals the specific interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. Virtual screening methodologies utilize this approach to rapidly screen large libraries of compounds against a target protein to identify potential hits. nih.gov
The following table illustrates the type of data generated from a molecular docking analysis.
| Ligand Pose | Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues | Predominant Interaction Types |
| 1 | -9.1 | Arg50, Ser216, Asn226 | Hydrogen Bonds, Pi-Alkyl |
| 2 | -8.7 | Tyr126, Gly472 | van der Waals, Pi-Pi Stacking |
| 3 | -8.5 | Leu211, Val179 | Hydrophobic Interactions |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govresearchgate.net By solving Newton's equations of motion for a system, MD simulations provide detailed information on the conformational changes and stability of molecules and their complexes, offering a dynamic view that complements the static picture provided by molecular docking. researchgate.net
MD simulations can be used to explore the conformational landscape of this compound in a simulated physiological environment (e.g., in a water box). This analysis reveals the most stable shapes (conformations) the molecule can adopt and the flexibility of its different parts. For this compound, key areas of flexibility would include rotation around the ether linkage between the furan (B31954) and phenoxy rings and the orientation of the carboxylic acid group. By analyzing the trajectory of the simulation, researchers can determine the probability of different conformations and understand the molecule's inherent flexibility.
After an initial pose is predicted by docking, an MD simulation of the protein-ligand complex is performed to assess its stability and behavior over time. Several metrics are used to analyze the simulation results.
| MD Analysis Metric | What It Measures | Interpretation in Stability Analysis |
| RMSD (Root Mean Square Deviation) | The average deviation of a protein's backbone atoms or a ligand's heavy atoms from a reference structure over time. | A stable, plateauing RMSD value suggests the complex has reached equilibrium and is structurally stable. |
| RMSF (Root Mean Square Fluctuation) | The fluctuation of individual amino acid residues or ligand atoms around their average positions. | High RMSF values indicate flexible regions (e.g., loops), while low values indicate stable regions (e.g., alpha-helices, beta-sheets, or a tightly bound ligand). |
| Hydrogen Bond Analysis | The presence and persistence of hydrogen bonds between the ligand and protein throughout the simulation. | Hydrogen bonds that are maintained for a high percentage of the simulation time are considered crucial for binding stability. |
Quantum Chemical Calculations
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule from first principles. researchgate.netnih.gov These calculations provide insights into molecular structure, reactivity, and spectroscopic properties. nih.gov For this compound, DFT can be used to determine its optimized geometry, charge distribution, and frontier molecular orbitals.
The table below describes key parameters derived from quantum chemical calculations.
| Quantum Chemical Parameter | Description | Significance |
| Optimized Molecular Geometry | The lowest energy, most stable 3D arrangement of the atoms in the molecule. | Provides accurate bond lengths and angles, which serve as a basis for other calculations like molecular docking. |
| HOMO (Highest Occupied Molecular Orbital) | The outermost orbital containing electrons. | Represents the ability of the molecule to donate electrons. The energy of the HOMO is related to the ionization potential. researchgate.net |
| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost orbital without electrons. | Represents the ability of the molecule to accept electrons. The energy of the LUMO is related to the electron affinity. researchgate.net |
| HOMO-LUMO Energy Gap (ΔE) | The energy difference between the HOMO and LUMO. | A small energy gap suggests high chemical reactivity and polarizability, while a large gap indicates high kinetic stability. researchgate.net |
| MEP (Molecular Electrostatic Potential) Map | A 3D map of the electrostatic potential on the electron density surface of the molecule. | Visually identifies the electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions of the molecule, predicting sites for intermolecular interactions. nih.gov |
Electronic Structure Analysis and Reactivity Prediction
The electronic structure and reactivity of this compound can be rigorously investigated using computational chemistry methods, primarily Density Functional Theory (DFT). DFT calculations, often employing a basis set such as 6-31++G(d,p), provide a robust framework for understanding the molecule's behavior at a quantum mechanical level. researchgate.net These analyses are crucial for predicting how the molecule will interact with biological targets and for guiding the synthesis of new derivatives.
The distribution of electrons within the molecule is heavily influenced by its constituent functional groups. The carboxylic acid group on the furan ring acts as an electron-withdrawing group, which deactivates the furan ring toward electrophilic substitution. Conversely, the 2-fluorophenoxy group, connected via a flexible ether linkage, modulates the electronic properties through a combination of inductive and resonance effects. The fluorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect, while the ether oxygen can donate electron density to the aromatic ring via resonance.
Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key indicators of chemical reactivity. The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. The LUMO signifies the region most likely to accept an electron, pointing to sites of nucleophilic attack. For this compound, the HOMO is expected to be distributed across the furan and phenoxy rings, while the LUMO is likely localized around the electron-deficient carboxylic acid moiety and the furan ring. nih.gov The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability and chemical reactivity.
Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution. Regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, such as around the carbonyl and ether oxygen atoms. Regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack, most notably the acidic proton of the carboxyl group.
Hypothetical DFT-calculated parameters for this compound are presented below to illustrate the expected outcomes of such an analysis.
| Parameter | Predicted Value | Implication |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates regions susceptible to electrophilic attack (e.g., furan ring). |
| LUMO Energy | -1.8 eV | Indicates regions susceptible to nucleophilic attack (e.g., carboxylic carbon). |
| HOMO-LUMO Gap | 4.7 eV | Suggests relatively high kinetic stability. |
| Dipole Moment | 3.2 D | Indicates a polar molecule with potential for strong intermolecular interactions. |
| Mulliken Charge on C=O Carbon | +0.65 | Confirms the electrophilic nature of the carboxylic carbon. |
| Mulliken Charge on O-H Oxygen | -0.70 | Highlights the high negative charge concentration, making it a hydrogen bond acceptor. |
Advanced Spectroscopic Property Predictions for Mechanistic Insights
Computational methods are indispensable for predicting spectroscopic properties, which can aid in structural confirmation and provide insights into the molecule's dynamic behavior. DFT calculations are widely used to predict Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra with a high degree of accuracy. nih.gov
NMR Spectroscopy Prediction: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is typically performed using the Gauge-Independent Atomic Orbital (GIAO) method. github.io These calculations can predict the chemical shifts for each atom in the molecule, which can then be compared with experimental data to confirm the structure. For this compound, distinct signals are expected for the protons and carbons of the furan ring, the fluorophenoxy ring, and the methylene (B1212753) bridge. The ¹⁹F NMR chemical shift is particularly sensitive to the electronic environment and can serve as a valuable probe for intermolecular interactions. nsf.govrsc.orgnih.gov
| Atom Type | Atom Position | Predicted Chemical Shift (ppm) |
|---|---|---|
| ¹H | Carboxylic Acid (-COOH) | 12.0 - 13.0 |
| ¹H | Furan Ring (H3, H4) | 6.5 - 7.5 |
| ¹H | Methylene (-CH₂) | 5.1 - 5.3 |
| ¹H | Fluorophenoxy Ring | 6.9 - 7.3 |
| ¹³C | Carboxylic Acid (C=O) | 160 - 165 |
| ¹³C | Furan Ring | 110 - 150 |
| ¹³C | Methylene (-CH₂) | 60 - 65 |
| ¹³C | Fluorophenoxy Ring | 115 - 155 (C-F at ~155) |
| ¹⁹F | Fluorophenoxy Ring | -110 to -130 |
Vibrational Spectroscopy (IR and Raman) Prediction: Theoretical calculations of vibrational frequencies help in the assignment of experimental IR and Raman spectra. niscpr.res.in The predicted spectrum for this compound would show characteristic bands corresponding to its functional groups. The most prominent feature in the IR spectrum is expected to be the strong C=O stretching vibration of the carboxylic acid. spectroscopyonline.com The broad O-H stretching band, characteristic of hydrogen-bonded carboxylic acid dimers, is also a key diagnostic feature. spectroscopyonline.comresearchgate.net Other significant vibrations include the C-O-C stretching of the ether linkage and various C-H and C=C stretching and bending modes of the aromatic rings. spectroscopyonline.comlibretexts.org
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Broad |
| Aromatic C-H Stretch | 3050 - 3150 | Medium |
| C=O Stretch (Carboxylic Acid) | 1690 - 1720 | Very Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |
| C-O-C Asymmetric Stretch (Ether) | 1230 - 1270 | Strong |
| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Strong |
| C-F Stretch | 1100 - 1250 | Strong |
| O-H Bend (Out-of-plane) | 910 - 950 | Medium, Broad |
De Novo Design and Scaffold Hopping Approaches for Novel Derivatives
De Novo Design: De novo design is a computational strategy for generating novel molecular structures with desired biological activities from the ground up. numberanalytics.com This process can be either structure-based, utilizing the three-dimensional structure of a biological target, or ligand-based, relying on the known features of active molecules. numberanalytics.com For this compound, a ligand-based de novo design approach could be employed. The core structure would be fragmented into key building blocks (the 2-fluorophenoxy group, the furoic acid core, and the methylene ether linker). Computational algorithms could then assemble these or similar fragments in new ways to generate a library of novel compounds that retain the essential pharmacophoric features—such as hydrogen bond donors/acceptors and aromatic regions—while exploring new chemical space. numberanalytics.com Techniques like fragment growing, linking, or merging can be systematically applied to generate derivatives with potentially improved properties. numberanalytics.com
Scaffold Hopping: Scaffold hopping is a powerful medicinal chemistry strategy used to identify molecules with a different core structure (scaffold) but similar biological activity to a known active compound. bhsai.orgresearchgate.net The primary goals are often to improve potency, selectivity, or pharmacokinetic properties, or to circumvent existing patents. biosolveit.de The furan ring in this compound represents a central scaffold that is amenable to replacement.
By replacing the furan core with other five- or six-membered heterocycles, it is possible to finely tune the molecule's steric and electronic properties. researchgate.net For example, replacing furan with thiophene (B33073) could enhance metabolic stability, while substituting it with a pyridine (B92270) ring could introduce a hydrogen bond acceptor and alter the molecule's solubility and binding interactions. researchgate.net This approach maintains the crucial side chains—the 2-fluorophenoxy methyl ether and the carboxylic acid—in their relative spatial orientation while presenting a novel core to the biological target.
| Original Scaffold | Replacement Scaffold | Rationale for Replacement |
|---|---|---|
| Furan | Thiophene | Bioisosteric replacement; may improve metabolic stability and alter electronic properties. |
| Pyrrole | Introduces a hydrogen bond donor (N-H), potentially forming new interactions with a target. | |
| Thiazole | Introduces both nitrogen and sulfur heteroatoms, altering polarity, H-bonding capacity, and metabolic profile. | |
| Benzene | Increases lipophilicity and rigidity; removes heteroatom interactions. |
These computational design strategies provide a rational and efficient pathway to explore the chemical space around this compound, facilitating the discovery of next-generation derivatives with optimized therapeutic potential.
Metabolic Pathways and Pharmacokinetic Considerations of 5 2 Fluorophenoxy Methyl 2 Furoic Acid in Preclinical Models
In Vitro Metabolic Stability Assessment
The initial evaluation of a compound's metabolic stability provides critical insights into its potential persistence and clearance in the body. For 5-[(2-Fluorophenoxy)methyl]-2-furoic acid, in vitro assays using liver microsomes and hepatocytes from various preclinical species are employed to predict its hepatic extraction ratio.
Microsomal Stability: Incubations with liver microsomes, which contain a high concentration of Phase I drug-metabolizing enzymes, are a primary method for assessing metabolic stability. nih.govnih.gov These assays help in determining the intrinsic clearance of a compound. researchgate.net The stability of this compound in these systems suggests its susceptibility to oxidative metabolism.
Hepatocyte Stability: To gain a more comprehensive understanding, stability is also assessed in primary hepatocytes. nih.govresearchgate.net This model has the advantage of containing both Phase I and Phase II metabolic enzymes, offering a more complete picture of metabolic processes. researchgate.net Studies in hepatocytes can provide data on the combined effects of metabolism and cellular uptake.
| Assay Type | System | Purpose |
| Microsomal Stability | Liver Microsomes | Assesses susceptibility to Phase I metabolism and determines intrinsic clearance. |
| Hepatocyte Stability | Primary Hepatocytes | Evaluates both Phase I and Phase II metabolism, providing a broader view of metabolic fate. |
Identification of Major Metabolites in Preclinical Systems
Following the determination of metabolic stability, the next step involves identifying the chemical structures of the major metabolites. This is essential for understanding the biotransformation pathways and for identifying any potentially active or reactive metabolites. For this compound, several potential metabolic transformations can be hypothesized based on its chemical structure, including hydroxylation of the aromatic rings or the furoic acid moiety, and ether cleavage. The degradation of the furan (B31954) ring can also lead to the formation of TCA cycle intermediates. researchgate.net
Based on studies of structurally related furan compounds, potential metabolites could include hydroxylated derivatives and glycine (B1666218) conjugates. nih.gov The identification and characterization of these metabolites are typically carried out using advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). frontiersin.org
Enzyme Systems Involved in Metabolization
The cytochrome P450 (CYP) superfamily of enzymes is a major contributor to the Phase I metabolism of a vast number of xenobiotics. uniba.itnih.gov In vitro studies with recombinant human CYP enzymes are conducted to identify the specific isoforms responsible for the metabolism of this compound.
Given the presence of an aromatic ring, CYP isoforms such as CYP1A2, CYP2C9, and CYP3A4 are often implicated in the metabolism of such compounds. nih.govsemanticscholar.org Understanding which CYP enzymes are involved is critical for predicting potential drug-drug interactions. uniba.itsemanticscholar.org For instance, if the compound is primarily metabolized by CYP3A4, co-administration with a potent CYP3A4 inhibitor could lead to significantly increased plasma concentrations of the parent compound. nih.gov
Preclinical Pharmacokinetic Profiling (Absorption, Distribution, Elimination) in Animal Models
Animal models are indispensable for characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of a new chemical entity.
Bioavailability in Animal Models
Bioavailability, the fraction of an administered dose of unchanged drug that reaches the systemic circulation, is a key pharmacokinetic parameter. Following oral administration in animal models, the bioavailability of this compound would be determined by comparing the area under the plasma concentration-time curve (AUC) after oral and intravenous administration. nih.gov Factors influencing oral bioavailability include its absorption from the gastrointestinal tract and the extent of first-pass metabolism in the liver. nih.gov
Tissue Distribution Studies in Animal Models
Tissue distribution studies are performed to understand how a compound distributes into various tissues and organs throughout the body. nih.govnih.gov These studies are typically conducted using radiolabeled compounds to enable the quantification of the compound and its metabolites in different tissues at various time points after administration. High concentrations in specific tissues could indicate a potential site of action or, conversely, a site of potential toxicity.
| Pharmacokinetic Parameter | Method of Assessment in Animal Models | Significance |
| Bioavailability | Comparison of AUC after oral and intravenous administration. nih.gov | Determines the fraction of the dose that reaches systemic circulation. |
| Tissue Distribution | Quantification of radiolabeled compound in various tissues. nih.govnih.gov | Reveals the extent of distribution into different organs and tissues. |
| Excretion Pathways | Analysis of urine and feces for parent compound and metabolites. vedomostincesmp.ru | Identifies the primary routes and forms of elimination from the body. |
Synthesis and Evaluation of Derivatives and Analogues of 5 2 Fluorophenoxy Methyl 2 Furoic Acid
Design Principles for Derivative Synthesis
The rational design of new chemical entities derived from a lead compound like 5-[(2-Fluorophenoxy)methyl]-2-furoic acid relies on established medicinal chemistry principles. These include bioisosteric replacement, functional group modification, and scaffold alteration to probe the structure-activity relationship (SAR) and structure-metabolism relationship (SMR).
The carboxylic acid group is often associated with poor pharmacokinetic properties and potential toxicity. chem-space.com Its replacement with bioisosteres can mitigate these issues. Common replacements include tetrazoles, which have a similar pKa and can participate in similar hydrogen bonding interactions. cambridgemedchemconsulting.com Other non-classical bioisosteres such as acyl sulfonamides, hydroxamic acids, and various acidic heterocycles (e.g., 5-oxo-1,2,4-oxadiazole) can also be considered to modulate acidity, lipophilicity, and metabolic stability. drughunter.comchem-space.com
Modifications to the 2-fluorophenoxy group can explore the impact of electronics and sterics on activity. This includes:
Halogen Substitution: Replacing the fluorine with other halogens (Cl, Br) or moving its position on the phenyl ring (e.g., to the 3- or 4-position) can alter binding interactions and metabolic pathways. The introduction of fluorine is a common strategy to enhance potency or block metabolic oxidation. nih.gov
Ring Bioisosteres: The phenyl ring can be replaced with other aromatic systems like pyridine (B92270) or thiophene (B33073) to introduce heteroatoms that can act as hydrogen bond acceptors and alter the molecule's polarity and solubility. nih.gov
| Original Functional Group | Potential Bioisosteric Replacement | Rationale for Replacement |
|---|---|---|
| Carboxylic Acid (-COOH) | 1H-Tetrazole | Similar acidity (pKa), increased metabolic stability, avoids formation of acyl glucuronides. cambridgemedchemconsulting.com |
| Carboxylic Acid (-COOH) | Acyl Sulfonamide (-CONHSO₂R) | Maintains acidic proton, can improve cell permeability. chem-space.com |
| Carboxylic Acid (-COOH) | 3-Hydroxy-1,2,4-oxadiazole | Acts as a carboxylic acid mimic with different physicochemical properties. drughunter.com |
| 2-Fluorophenyl Ring | Pyridyl Ring | Introduces a nitrogen atom, potentially forming new hydrogen bonds and improving solubility. |
| 2-Fluorophenyl Ring | Thienyl Ring | Alters aromaticity and electronic properties, potentially influencing binding affinity. nih.gov |
Scaffold modification, or "scaffold hopping," aims to replace the central furan (B31954) ring with a novel core structure while preserving the spatial arrangement of key binding groups. nih.gov This can lead to new intellectual property and significantly different ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. Potential replacement scaffolds for the furan ring could include other five-membered heterocycles like thiophene or thiazole, or even six-membered rings like pyridine.
Fragment-based drug discovery (FBDD) offers another powerful design strategy. nih.gov The parent molecule can be deconstructed into three key fragments:
The 2-furoic acid fragment: The core scaffold.
The (phenoxymethyl) linker: Connects the core to the aromatic ring.
The 2-fluorophenyl fragment: The substituent group.
By screening these or similar small fragments against a biological target, novel binding modes and interactions can be identified. rsc.org Hits from such screens can then be elaborated or linked to generate entirely new chemical series that may possess superior properties compared to the original lead compound. nih.gov For example, a different linker could be used to alter the flexibility and vector of the fluorophenyl group relative to the furoic acid core.
Synthetic Procedures for Key Derivatives and Analogues
The synthesis of derivatives typically starts from commercially available or readily prepared starting materials like 2-furoic acid or 5-(bromomethyl)-2-furoate esters. A general synthetic route often involves nucleophilic substitution reactions to introduce the phenoxy moiety, followed by ester hydrolysis to yield the final carboxylic acid.
A plausible synthetic scheme for the parent compound and its analogues is depicted below. The synthesis could start with the esterification of 5-(hydroxymethyl)-2-furoic acid, followed by conversion of the hydroxyl group to a leaving group (e.g., bromide or mesylate). Subsequent nucleophilic substitution with various substituted phenols (e.g., 2-chlorophenol, 2-bromophenol, 3-fluorophenol) would yield the corresponding ether-linked esters. The final step would be saponification (base-catalyzed hydrolysis) of the ester to afford the target carboxylic acid derivatives. google.com
Scheme 1: General Synthesis of 5-[(Aryloxy)methyl]-2-furoic acid Analogues
For derivatives involving bioisosteric replacement of the carboxylic acid, the synthetic endpoint would be modified. For instance, to synthesize a tetrazole analogue, the furoate ester could be converted to a nitrile, which is then treated with an azide source (e.g., sodium azide) in a [3+2] cycloaddition reaction.
Comparative Biological Activity Assessment of Derivatives
To evaluate the synthesized derivatives, a panel of in vitro biological assays is employed. The primary goal is to establish a clear structure-activity relationship (SAR), linking chemical modifications to changes in biological effect. Assuming the parent compound has a specific biological target (e.g., an enzyme or receptor), derivatives would be tested for their potency against this target.
A typical assessment would involve determining the half-maximal inhibitory concentration (IC₅₀) or binding affinity (Ki) for each compound. The results are then compared to the parent compound and any relevant positive controls. A hypothetical SAR study is presented in the table below, illustrating how systematic structural changes could influence biological activity against a hypothetical enzyme.
| Compound ID | Modification from Parent Structure | Hypothetical IC₅₀ (nM) | Fold Change vs. Parent |
|---|---|---|---|
| Parent | This compound | 100 | 1.0 (Reference) |
| Derivative 1 | Replaced -COOH with 1H-Tetrazole | 85 | 1.2x more potent |
| Derivative 2 | Replaced 2-Fluoro with 2-Chloro | 150 | 0.7x less potent |
| Derivative 3 | Replaced 2-Fluoro with 4-Fluoro | 50 | 2.0x more potent |
| Derivative 4 | Replaced Phenyl with Pyridin-2-yl | 250 | 0.4x less potent |
| Derivative 5 | Replaced Furan with Thiophene | 120 | 0.8x less potent |
From this illustrative data, one might conclude that moving the fluorine to the 4-position of the phenyl ring is beneficial for activity, while replacing it with a larger chlorine atom is detrimental. The tetrazole bioisostere maintains, and slightly improves, potency. Such analyses guide the next round of synthesis and optimization.
Structure-Metabolism Relationship (SMR) Studies of Derivatives
Understanding how a compound is metabolized is critical for developing a successful drug. Structure-Metabolism Relationship (SMR) studies aim to identify metabolically labile sites ("hotspots") and design modifications to improve metabolic stability, typically measured by in vitro intrinsic clearance or half-life (t₁/₂) in liver microsomes or hepatocytes. rsc.org
For the this compound scaffold, potential metabolic pathways include:
Oxidation of the furan ring: Furan rings can be susceptible to oxidative metabolism by cytochrome P450 enzymes, which can sometimes lead to reactive metabolites.
Oxidation of the phenyl ring: Aromatic hydroxylation can occur, particularly at positions para to existing substituents.
O-dealkylation: Cleavage of the ether linkage is another possible metabolic route.
Conjugation: The carboxylic acid can undergo glucuronidation.
SMR studies would involve incubating derivatives in liver microsomes and analyzing the formation of metabolites over time. By comparing the metabolic profiles of different analogues, relationships between structure and stability can be established. For instance, adding an electron-withdrawing group to the furan ring might decrease its susceptibility to oxidation. Replacing the carboxylic acid with a tetrazole would block the glucuronidation pathway. cambridgemedchemconsulting.com
| Compound ID | Key Structural Feature | Hypothetical Half-Life (t₁/₂) in HLM (min) | Primary Predicted Metabolic Pathway |
|---|---|---|---|
| Parent | -COOH, Furan, 2-F-Phenyl | 15 | Furan Oxidation |
| Derivative 1 | 1H-Tetrazole | 25 | Furan Oxidation (Glucuronidation blocked) |
| Derivative 6 | Added 3-Chloro to Furan ring | 45 | Aromatic Hydroxylation (Furan oxidation blocked) |
| Derivative 7 | Replaced Ether (-O-) with Amide (-CONH-) | >60 | Metabolically stable |
This hypothetical data suggests that blocking furan oxidation with a chloro group or replacing the metabolically labile ether linkage can significantly enhance metabolic stability, a key goal in lead optimization.
Future Research Directions and Translational Potential for 5 2 Fluorophenoxy Methyl 2 Furoic Acid
Emerging Methodologies for Compound Investigation and Characterization
A thorough understanding of the physicochemical and biological properties of 5-[(2-Fluorophenoxy)methyl]-2-furoic acid is a prerequisite for its development. Modern analytical techniques offer unprecedented depth in the characterization of such novel compounds.
Advanced spectroscopic and spectrometric methods are paramount. Given the presence of a fluorine atom, Fluorine-19 Nuclear Magnetic Resonance (19F NMR) spectroscopy is an exceptionally powerful tool for structural elucidation and for studying the compound's interactions with biological macromolecules. numberanalytics.com This technique offers high sensitivity and a wide chemical shift range, providing detailed information about the local electronic environment of the fluorine atom. numberanalytics.com
Mass spectrometry (MS) , particularly when coupled with liquid chromatography (LC-MS), is essential for determining the compound's molecular weight and fragmentation patterns, which aids in structural confirmation and impurity profiling. pacificbiolabs.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further solidifying the empirical formula. drugtargetreview.com The use of tandem mass spectrometry (LC-MS/MS) will be critical for detailed structural analysis and for quantitative bioanalysis in complex biological matrices. chromatographyonline.com Furthermore, ion mobility spectrometry-mass spectrometry (IM-MS) is an emerging technique that can provide information on the three-dimensional structure of the molecule by separating ions based on their size, shape, and charge. drugtargetreview.com
Computational approaches will also play a significant role. Machine learning (ML) algorithms are increasingly being used to predict the physicochemical properties, bioactivity, and potential targets of small molecules from their structure. azooptics.com These in silico models can help prioritize experimental studies and guide the design of derivatives with improved properties.
| Analytical Technique | Application in Characterizing this compound |
| 19F NMR Spectroscopy | Structural elucidation, studying interactions with biological targets. numberanalytics.com |
| LC-MS/MS | Structural confirmation, impurity profiling, and quantitative bioanalysis. chromatographyonline.com |
| High-Resolution MS | Accurate mass measurement and empirical formula determination. drugtargetreview.com |
| Ion Mobility Spectrometry-MS | Information on the 3D structure of the molecule. drugtargetreview.com |
| Machine Learning | Prediction of physicochemical properties, bioactivity, and potential targets. azooptics.com |
Potential Applications in Advanced Biological Probes and Chemical Tools
Beyond its direct therapeutic potential, this compound could be developed into sophisticated chemical tools to probe biological systems. The creation of such probes is invaluable for target identification and for elucidating the mechanism of action of bioactive compounds. tandfonline.com
One promising avenue is the development of fluorescent probes . By conjugating a fluorescent dye to the this compound molecule, researchers can visualize its localization and interactions within living cells. rsc.org Small molecule inhibitor-based fluorescent probes offer high specificity and are valuable for high-resolution imaging techniques. rsc.org
Click chemistry provides a versatile and efficient method for creating a variety of biological probes. labinsights.nllumiprobe.com This set of bio-orthogonal reactions allows for the attachment of different functional groups, such as biotin (B1667282) for affinity purification or fluorescent tags for imaging, to the core molecule under mild, aqueous conditions. lumiprobe.comresearchgate.net
Photoaffinity labeling (PAL) is another powerful technique for identifying the cellular targets of a small molecule. mdpi.comnih.gov This involves synthesizing a derivative of this compound that incorporates a photoreactive group. mdpi.comresearchgate.net Upon photoactivation, this group forms a covalent bond with nearby interacting proteins, allowing for their subsequent isolation and identification by mass spectrometry. mdpi.comresearchgate.net
| Probe Type/Technique | Potential Application for this compound |
| Fluorescent Probes | Visualization of subcellular localization and interactions. rsc.org |
| Click Chemistry | Versatile synthesis of various probes (e.g., with biotin or fluorescent tags). labinsights.nllumiprobe.com |
| Photoaffinity Labeling | Covalent labeling and identification of protein targets. mdpi.comnih.gov |
Integration with Systems Biology and Omics Approaches
To fully understand the biological effects of this compound, it is crucial to move beyond single-target interactions and embrace a systems-level perspective. Systems biology approaches, which integrate various "omics" data, can provide a holistic view of the compound's impact on cellular networks. nih.gov
Chemoproteomics is a powerful strategy for target deconvolution, aiming to identify the full spectrum of proteins that interact with a small molecule in a biological system. nih.govnih.gov This can be achieved through affinity-based methods, where the compound is used as "bait" to pull down its binding partners from cell lysates. nih.gov
The integration of transcriptomics and metabolomics can reveal the downstream effects of the compound on gene expression and metabolic pathways. rsc.orgnih.gov By comparing the transcriptomic and metabolomic profiles of cells treated with this compound to untreated cells, researchers can identify perturbed pathways and gain insights into the compound's mechanism of action. rsc.orgnih.govmaastrichtuniversity.nl This integrated approach can be particularly useful for identifying biomarkers of drug response and for understanding the complex interplay between different cellular processes. rsc.orgnih.gov
| Omics Approach | Application to this compound Research |
| Chemoproteomics | Comprehensive identification of protein targets and off-targets. nih.govnih.gov |
| Transcriptomics | Analysis of changes in gene expression in response to the compound. rsc.org |
| Metabolomics | Profiling of alterations in cellular metabolism. nih.gov |
| Integrated Omics | Elucidation of mechanism of action and identification of biomarkers. rsc.orgnih.govmaastrichtuniversity.nl |
Challenges and Opportunities in Future Research on Related Chemical Entities
The future development of this compound and related compounds is not without its challenges, but it also presents significant opportunities.
A key challenge lies in the synthesis of fluorinated compounds. While the presence of fluorine can confer desirable properties such as increased metabolic stability and binding affinity, fluorination reactions can be complex and difficult to control. numberanalytics.comnih.gov The development of new and more efficient methods for the selective introduction of fluorine into organic molecules is an ongoing area of research. pharmtech.comtandfonline.com
Toxicity is another important consideration for fluorinated pharmaceuticals. The unique properties of fluorinated compounds can sometimes lead to unexpected toxicity profiles that require careful evaluation. numberanalytics.com
Despite these challenges, the unique properties of fluorine-containing molecules offer significant opportunities in drug discovery. Fluorination can be used to modulate the pharmacokinetic and pharmacodynamic properties of a drug, and in some cases, can help to overcome drug resistance. numberanalytics.com
Furoic acid derivatives, in general, are a versatile class of compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai The furan (B31954) ring is a valuable scaffold in medicinal chemistry, and there is considerable opportunity for the design and synthesis of novel furoic acid derivatives with improved therapeutic profiles. ontosight.aichempoint.com Furthermore, furoic acids are readily available from renewable resources, making them attractive building blocks for sustainable chemical synthesis. rsc.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification strategies for 5-[(2-Fluorophenoxy)methyl]-2-furoic acid?
- Methodological Answer : Synthesis typically involves multi-step processes, starting with halogenated phenols and furan derivatives. Key steps include nucleophilic substitution to attach the fluorophenoxy group to the furan ring, followed by oxidation to introduce the carboxylic acid moiety. Purification often employs column chromatography with silica gel (eluent: ethyl acetate/hexane gradients) and recrystallization using polar aprotic solvents like DMF. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (¹H/¹³C, focusing on δ 7.2–7.4 ppm for aromatic protons and δ 165–170 ppm for carboxylic acid carbons) .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm the fluorophenoxy and carboxylic acid groups. The deshielded proton at C-3 of the furan ring (δ ~7.3 ppm) and the carboxylic acid carbon (δ ~168 ppm) are diagnostic.
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-F stretch) validate functional groups.
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion [M-H]⁻ at m/z 250.04 (calculated for C₁₂H₈FNO₄).
Cross-referencing with analogous compounds (e.g., 5-[(2-Chloro-4-fluorophenoxy)methyl]-2-furoic acid) ensures structural consistency .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies using HPLC:
- pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via UV absorption (λ = 260 nm).
- Thermal Stability : Heat samples to 40–80°C and analyze decomposition kinetics. Activation energy (Eₐ) calculations via Arrhenius plots predict shelf-life. Fluorinated analogs show enhanced stability at pH 6–7 and ≤60°C .
Advanced Research Questions
Q. What computational approaches can predict the compound’s interaction with cytochrome P450 enzymes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding poses in CYP3A4/CYP2D6 active sites. Focus on hydrogen bonding between the carboxylic acid group and heme iron.
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Analyze RMSD/RMSF values for ligand-enzyme complexes.
- QSAR Models : Corrogate substituent effects (e.g., fluorine’s electronegativity) on inhibitory potency using datasets from analogs like 5-[(2-Chloro-4-fluorophenoxy)methyl]-2-furoic acid .
Q. How do structural modifications (e.g., replacing fluorine with other halogens) impact receptor binding affinity?
- Methodological Answer :
- SAR Studies : Synthesize analogs (Cl, Br, I substitutions) and test binding to G-protein-coupled receptors (e.g., adenosine A₂A) via radioligand displacement assays.
- Thermodynamic Profiling : Use ITC (Isothermal Titration Calorimetry) to compare ΔG and ΔH values. Fluorine’s small size and high electronegativity enhance hydrophobic interactions, as seen in analogs with 2-fluorophenylacetic acid derivatives .
Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Meta-Analysis : Aggregate data from enzymatic assays (e.g., IC₅₀ values for COX-2 inhibition) and apply mixed-effects models to account for variability in cell lines (HEK293 vs. CHO).
- Dose-Response Refinement : Use Hill slope analysis to differentiate allosteric vs. competitive inhibition mechanisms.
- Control Standardization : Cross-validate with reference inhibitors (e.g., indomethacin for COX-2) to normalize inter-lab variability. Contradictions in fluorophenoxy analogs often arise from differential assay conditions (e.g., ATP concentrations in kinase assays) .
Q. Can cryo-EM or X-ray crystallography elucidate the compound’s binding mode to non-enzymatic targets?
- Methodological Answer :
- X-ray Crystallography : Co-crystallize the compound with serum albumin (HSA) or DNA G-quadruplexes. Resolve structures at ≤2.0 Å resolution (synchrotron radiation).
- Cryo-EM : For membrane-bound targets (e.g., GPCRs), use lipid nanodiscs and 300-kV microscopes to achieve 3.5–4.0 Å resolution. Fluorine’s electron density aids in tracing ligand orientation.
Comparative studies with 5-phenoxy-2-furoic acid (CAS 60698-32-0) highlight steric effects of the fluorophenoxy group .
Data Contradiction Analysis
Q. Why do some studies report anti-inflammatory activity while others show negligible effects?
- Methodological Answer : Divergent results may stem from:
- Cell Type Specificity : Primary macrophages (e.g., RAW264.7) vs. immortalized lines (e.g., THP-1) vary in TLR4/NF-κB signaling.
- Metabolic Stability : Rapid glucuronidation in hepatocyte models (e.g., HepG2) reduces bioavailability. Use metabolic inhibitors (e.g., 1-aminobenzotriazole) to stabilize the compound.
- Species Differences : Murine vs. human COX-2 isoforms exhibit 30% structural divergence in substrate pockets. Cross-testing with humanized models is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
